3-(2-Formylphenyl)-2-methylbenzoic acid
Description
3-(2-Formylphenyl)-2-methylbenzoic acid (CAS: 205871-52-9) is a benzoic acid derivative featuring a methyl group at the 2-position and a 2-formylphenyl substituent at the 3-position of the benzene ring. The compound’s structure combines aromatic, carboxylic acid, and aldehyde functionalities, making it a versatile intermediate in organic synthesis and pharmaceutical research. Its safety data sheet highlights hazards such as skin/eye irritation and toxicity upon inhalation or ingestion, indicating handling precautions are essential .
Properties
IUPAC Name |
3-(2-formylphenyl)-2-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c1-10-12(7-4-8-13(10)15(17)18)14-6-3-2-5-11(14)9-16/h2-9H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKLLQOPBCWMPSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)O)C2=CC=CC=C2C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30688835 | |
| Record name | 2'-Formyl-2-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30688835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262010-77-4 | |
| Record name | 2'-Formyl-2-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30688835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Formylphenyl)-2-methylbenzoic acid can be achieved through several synthetic routes. One common method involves the formylation of 2-methylbenzoic acid using Vilsmeier-Haack reaction, where the formyl group is introduced using a combination of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) under controlled conditions . Another approach involves the Friedel-Crafts acylation of 2-methylbenzoic acid with formyl chloride in the presence of a Lewis acid catalyst such as AlCl3 (aluminum chloride) .
Industrial Production Methods
Industrial production of 3-(2-Formylphenyl)-2-methylbenzoic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems allows for efficient and scalable production of this compound .
Chemical Reactions Analysis
Types of Reactions
3-(2-Formylphenyl)-2-methylbenzoic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Major Products Formed
Oxidation: 3-(2-Carboxyphenyl)-2-methylbenzoic acid.
Reduction: 3-(2-Hydroxymethylphenyl)-2-methylbenzoic acid.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
3-(2-Formylphenyl)-2-methylbenzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2-Formylphenyl)-2-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This compound may also interact with cellular receptors and signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Table 1: Substituent Effects on Benzoic Acid Derivatives
Key Observations :
- Steric Effects: The 2-methyl group in 3-(2-Formylphenyl)-2-methylbenzoic acid contributes to steric hindrance, comparable to 2-methylbenzoic acid.
- Electronic Effects : The formyl group is electron-withdrawing, which may slightly increase the acidity of the carboxylic acid compared to methyl or acetoxy substituents. Fluorinated derivatives (e.g., ) exhibit stronger electron-withdrawing effects, leading to higher acidity .
Reactivity and Functionalization Potential
- Schiff Base Formation : The formyl group in 3-(2-Formylphenyl)-2-methylbenzoic acid allows condensation reactions with amines, a feature absent in methyl- or acetoxy-substituted analogs. This property is critical in designing metal-chelating ligands or pharmaceutical intermediates .
- Esterification : Unlike 3-Acetoxy-2-methylbenzoic acid (), the target compound’s carboxylic acid group remains free, enabling further derivatization (e.g., amide coupling, as seen in ) .
- Steric Hindrance in Catalysis : The bulky 2-formylphenyl group may limit accessibility in metal-catalyzed C–H functionalization reactions, contrasting with simpler N,O-bidentate directing groups (e.g., ) .
Physicochemical and Thermodynamic Properties
Table 2: Solubility and Partitioning Behavior
Notes:
- The formyl group in 3-(2-Formylphenyl)-2-methylbenzoic acid likely reduces logP compared to purely alkyl-substituted analogs but enhances water solubility relative to fluorinated derivatives .
- Thermodynamic data for 2-methylbenzoic acid () suggest that steric effects in cyclohexane may parallel those in the target compound, influencing phase partitioning .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
